Eisen(III)-maltolat

Übersicht

Beschreibung

Ferric maltol is an iron-containing compound used primarily as a medication to treat iron deficiency in adults. It is a complex of iron (III) with three maltol molecules, which enhances its bioavailability compared to other iron supplements. Ferric maltol is marketed under brand names such as Accrufer in the United States and Feraccru in Europe .

Wissenschaftliche Forschungsanwendungen

Ferric maltol has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: Ferric maltol is used as a model compound to study iron coordination chemistry and ligand exchange reactions.

Biology: It is used to investigate iron metabolism and transport mechanisms in biological systems.

Wirkmechanismus

Target of Action

Ferric maltol, also known as Iron (III) maltol, is primarily targeted at addressing iron deficiency in adults . The compound’s primary targets are the iron uptake mechanisms, possibly beta 3 integrin or divalent metal transporter 1, located in the ileum and duodenum .

Mode of Action

Ferric maltol operates by dissociating as the iron atom is donated to the iron uptake mechanisms . Once the iron is in circulation, it associates with transferrin and ferritin . Transferrin is a blood plasma protein that delivers iron to cells throughout the body, while ferritin is a protein that stores iron inside cells for later use.

Biochemical Pathways

The biochemical pathways affected by ferric maltol primarily involve the transport and storage of iron in the body. Iron is a crucial component of hemoglobin, the protein in red blood cells that carries oxygen from the lungs to the rest of the body . By providing a source of iron, ferric maltol aids in the production of hemoglobin and other iron-dependent processes .

Pharmacokinetics

Ferric maltol is a complex of iron with maltol, which is absorbed from the gut and then dissociates, releasing iron and maltol separately into the bloodstream . The substance has a wide therapeutic index as patients generally take 30mg twice daily, while concentrations of 20mg/kg may produce toxicity . Maltol is metabolized by the enzyme UGT1A6 .

Result of Action

The primary result of ferric maltol’s action is the resolution of iron deficiency anemia . By providing a bioavailable source of iron, ferric maltol helps to increase the body’s iron stores, thereby aiding in the production of hemoglobin and improving the oxygen-carrying capacity of the blood .

Action Environment

The action of ferric maltol can be influenced by various environmental factors. For instance, food reduces its uptake from the gut, as do calcium and magnesium salts and tetracycline antibiotics . Furthermore, the stability of the iron–maltol complex at a physiological pH allows it to remain strongly chelated until the point of absorption in the gut . This reduces the likelihood of reactive oxygen species (ROS) formation, minimizing the risk for gastrointestinal side effects and irritation or damage to the intestinal lining .

Biochemische Analyse

Biochemical Properties

Ferric maltol acts as a source of iron, which is essential for various biochemical reactions in the human body . Iron is a crucial component of hemoglobin, myoglobin, and several enzymes, playing a vital role in oxygen transport, electron transfer, and redox reactions . Ferric maltol delivers iron for uptake across the intestinal wall and transfer to transferrin and ferritin .

Cellular Effects

Ferric maltol influences cell function by providing iron, a critical nutrient for cellular processes. Iron is necessary for the synthesis of DNA and proteins, and it plays a key role in cellular metabolism

Molecular Mechanism

Once the iron is in circulation, it associates with transferrin and ferritin .

Temporal Effects in Laboratory Settings

In a real-world study, ferric maltol was observed to increase hemoglobin and iron indices over a 12-week period . The mean time to normalization of hemoglobin was approximately 49.5 days, and for ferritin, it was around 71.3 days .

Dosage Effects in Animal Models

While specific studies on the dosage effects of ferric maltol in animal models are limited, it is known that the bioavailability of ferric maltol is designed to be better tolerated than standard ferrous salts

Metabolic Pathways

Ferric maltol is involved in the metabolic pathways related to iron homeostasis. Iron, delivered by ferric maltol, is absorbed from the gut and then dissociates, releasing iron and maltol separately into the bloodstream . Iron is bound to transferrin and reaches its highest concentrations in the blood plasma one to three hours after ingestion .

Transport and Distribution

Ferric maltol is absorbed from the gut and then dissociates, releasing iron and maltol separately into the bloodstream . Iron is bound to transferrin and reaches its highest concentrations in the blood plasma one to three hours after ingestion . It is also bound to ferritin for storage .

Subcellular Localization

It is known that iron, delivered by ferric maltol, is bound to transferrin and ferritin, which are found in various subcellular locations .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Ferric maltol can be synthesized by reacting ferric citrate with maltol in an alkaline medium. The process involves adding ferric citrate to a solution of sodium hydroxide at room temperature, followed by the addition of maltol to another sodium hydroxide solution at a pH of 11.6. The ferric citrate solution is then added to the maltol solution, resulting in the formation of a deep red precipitate .

Industrial Production Methods: Industrial production of ferric maltol involves similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, ensuring the consistent production of high-purity ferric maltol suitable for pharmaceutical use .

Analyse Chemischer Reaktionen

Types of Reactions: Ferric maltol primarily undergoes dissociation reactions where the iron (III) ion is released from the maltol complex. This dissociation allows the iron to be absorbed in the gut and utilized by the body .

Common Reagents and Conditions:

Oxidation: Ferric maltol can undergo oxidation reactions where the iron (III) ion is further oxidized.

Reduction: The iron (III) ion in ferric maltol can be reduced to iron (II) under certain conditions.

Substitution: The maltol ligands can be substituted with other ligands in the presence of suitable reagents.

Major Products: The major products formed from these reactions include free iron ions and substituted maltol complexes .

Vergleich Mit ähnlichen Verbindungen

Ferric maltol is unique compared to other iron supplements due to its enhanced bioavailability and reduced gastrointestinal side effects. Similar compounds include:

Ferric carboxymaltose: An intravenous iron supplement used for treating iron deficiency anemia.

Ferrous sulfate: A commonly used oral iron supplement with lower bioavailability and higher incidence of gastrointestinal side effects.

Ferrous gluconate: Another oral iron supplement with similar limitations as ferrous sulfate.

Ferric maltol stands out due to its improved absorption and tolerability, making it a preferred choice for long-term management of iron deficiency .

Eigenschaften

Key on ui mechanism of action |

Ferric maltol dissociates as the iron atom is donated to unknown iron uptake mechanisms, possibly beta 3 integrin or divalent metal transporter 1, in the ileum and duodenum. Once the iron is in circulation, it then associates with transferrin and ferritin. |

|---|---|

CAS-Nummer |

33725-54-1 |

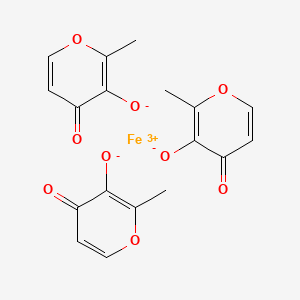

Molekularformel |

C18H15FeO9 |

Molekulargewicht |

431.2 g/mol |

IUPAC-Name |

iron(3+);2-methyl-4-oxopyran-3-olate |

InChI |

InChI=1S/3C6H6O3.Fe/c3*1-4-6(8)5(7)2-3-9-4;/h3*2-3,8H,1H3;/q;;;+3/p-3 |

InChI-Schlüssel |

AHPWLYJHTFAWKI-UHFFFAOYSA-K |

SMILES |

CC1=C(C(=O)C=CO1)[O-].CC1=C(C(=O)C=CO1)[O-].CC1=C(C(=O)C=CO1)[O-].[Fe+3] |

Kanonische SMILES |

CC1=C(C(=O)C=CO1)[O-].CC1=C(C(=O)C=CO1)[O-].CC1=C(C(=O)C=CO1)[O-].[Fe+3] |

Aussehen |

Solid powder |

melting_point |

300 |

Key on ui other cas no. |

33725-54-1 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

4.5-12mg/mL |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Ferric maltol; Iron (III) maltol; ST10; ST-10; ST 10; ST10-021; ST-10-021; ST 10-021; ST10021; ST-10021; ST 10021; WHO 9974; WHO-9974; WHO9974; |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.